1-(4-Bromo-3-fluorophenethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-fluorophenethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in medicinal chemistry and organic synthesis. This compound features a phenethyl group substituted with bromine and fluorine atoms, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenethyl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Fluorination: The starting material, phenethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.
Piperidine Formation: The brominated and fluorinated phenethylamine is then reacted with piperidine under specific conditions to form the final product.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, which are useful in drug synthesis.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(4-Bromo-3-fluorophenethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Agrochemicals: It is employed in the development of new agrochemical products, such as pesticides and herbicides.
The compound’s unique structure allows for the exploration of new chemical entities with potential therapeutic and agricultural benefits .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenethyl)piperidine is primarily related to its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenethyl)piperidine can be compared with other piperidine derivatives, such as:
1-(4-Bromophenyl)piperidine: Similar in structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)piperidine: Lacks the bromine atom, which can influence its chemical properties and applications.
1-(3-Bromo-4-fluorophenyl)piperidine:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-bromo-3-fluorophenyl)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-12-5-4-11(10-13(12)15)6-9-16-7-2-1-3-8-16/h4-5,10H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URURMBQGHPIOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.